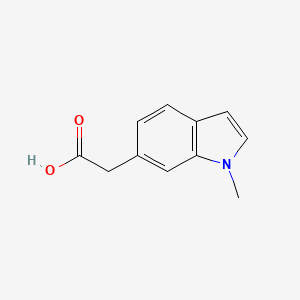
2-(1-methyl-1H-indol-6-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-indol-6-yl)acetic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety at the 6-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-indol-6-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 1-methylindole and a suitable acetic acid derivative .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the formation of the indole ring. Additionally, continuous flow reactors are utilized to optimize reaction conditions and improve scalability .
化学反応の分析
Types of Reactions: 2-(1-methyl-1H-indol-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products:
Oxidation: Indole-6-carboxylic acid derivatives.
Reduction: Indole-6-ylmethanol or indole-6-ylaldehyde.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
2-(1-methyl-1H-indol-6-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: Indole derivatives, including this compound, are investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(1-methyl-1H-indol-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Additionally, indole compounds can interact with DNA and RNA, affecting gene expression and cellular processes .
類似化合物との比較
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
1-methylindole-3-acetic acid: A synthetic derivative with similar biological activities.
Indole-3-butyric acid: Another plant hormone with applications in agriculture.
Uniqueness: 2-(1-methyl-1H-indol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom and acetic acid moiety at the 6-position differentiate it from other indole derivatives, influencing its reactivity and interactions with biological targets .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
2-(1-methylindol-6-yl)acetic acid |
InChI |
InChI=1S/C11H11NO2/c1-12-5-4-9-3-2-8(6-10(9)12)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChIキー |
YNEFAQRAZUONGA-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C1C=C(C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


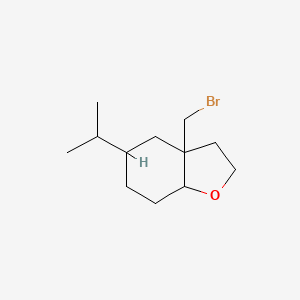
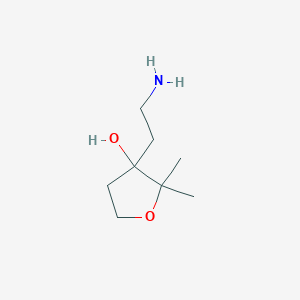
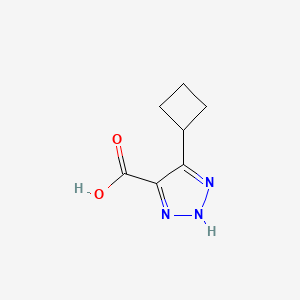
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)
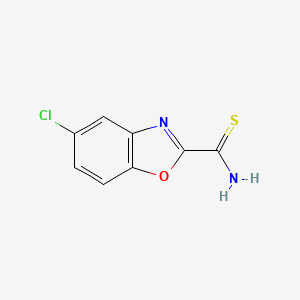

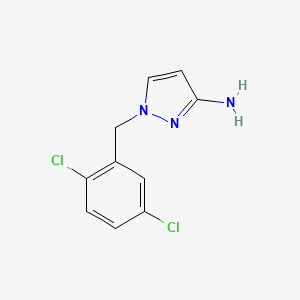
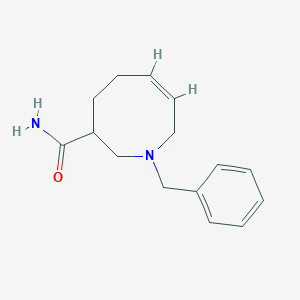
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)

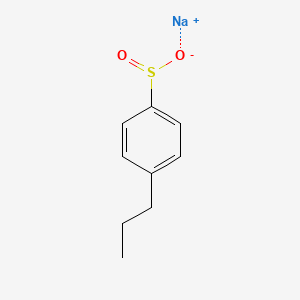
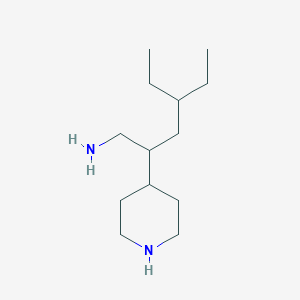
![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)
